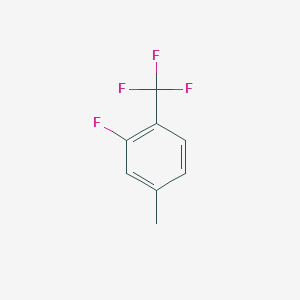

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWHXSLLCSBGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382603 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158364-83-1 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158364-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the fluoro substituent can modulate electronic properties and binding interactions, making this compound a desirable intermediate in the development of novel pharmaceuticals and agrochemicals.

Proposed Synthetic Pathway

A robust three-step synthesis is proposed, commencing with the nitration of 4-methylbenzotrifluoride, followed by the reduction of the resulting nitro-intermediate, and culminating in a Balz-Schiemann reaction to introduce the fluorine atom.

Caption: Proposed three-step synthesis of this compound.

Step 1: Nitration of 4-Methylbenzotrifluoride

The initial step involves the electrophilic nitration of 4-methylbenzotrifluoride. The trifluoromethyl group is a meta-director, while the methyl group is an ortho- and para-director. This combination of directing effects is expected to yield a mixture of isomers, with the desired 2-nitro-4-methyl-1-(trifluoromethyl)benzene being a significant product.

Experimental Protocol

-

Materials:

-

4-Methylbenzotrifluoride

-

Concentrated nitric acid (98%)

-

Methylene chloride

-

Ice

-

Sodium carbonate solution

-

Magnesium sulfate

-

-

Procedure:

-

A reaction vessel is charged with concentrated nitric acid (approximately 4 molar equivalents) and cooled to approximately -20°C to -15°C using an external cooling bath.

-

4-Methylbenzotrifluoride (1 molar equivalent) is added dropwise to the stirred nitric acid, maintaining the temperature within the specified range. The addition is typically carried out over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The product is extracted with methylene chloride. The organic layer is separated and washed with water, followed by a sodium carbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of nitro isomers.

-

The desired 2-nitro-4-methyl-1-(trifluoromethyl)benzene isomer can be separated from the other isomers by fractional distillation under reduced pressure.[1]

-

Quantitative Data

| Isomer | Reported Yield (%) for Nitration of 3-Methylbenzotrifluoride[1] |

| 2-Nitro-3-methylbenzotrifluoride | ~43-46 |

| 4-Nitro-3-methylbenzotrifluoride | ~24-31 |

| 6-Nitro-3-methylbenzotrifluoride | ~24-31 |

Note: The isomer distribution for the nitration of 4-methylbenzotrifluoride may vary and would require experimental determination.

Step 2: Reduction of 2-Nitro-4-methyl-1-(trifluoromethyl)benzene

The nitro group of the purified 2-nitro-4-methyl-1-(trifluoromethyl)benzene is reduced to an amino group to furnish 2-amino-4-methyl-1-(trifluoromethyl)benzene, the precursor for the subsequent Balz-Schiemann reaction. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol

-

Materials:

-

2-Nitro-4-methyl-1-(trifluoromethyl)benzene

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Celite or another filter aid

-

-

Procedure:

-

The 2-nitro-4-methyl-1-(trifluoromethyl)benzene is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

-

The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the consumption of hydrogen ceases.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 2-amino-4-methyl-1-(trifluoromethyl)benzene. The crude product can be purified further by recrystallization or chromatography if necessary.

-

Quantitative Data

Catalytic hydrogenation of nitroarenes to anilines is generally a high-yielding reaction.

| Reaction Transformation | Reagents and Conditions | Typical Yield (%) |

| Reduction of 2-nitro-4-methyl-1-(trifluoromethyl)benzene to 2-amino-4-methyl-1-(trifluoromethyl)benzene | H₂, 10% Pd/C, Methanol, Room Temperature, 1-4 atm H₂ | >95 |

Step 3: Balz-Schiemann Reaction

The final step is the conversion of the amino group of 2-amino-4-methyl-1-(trifluoromethyl)benzene to a fluoro group using the Balz-Schiemann reaction. This reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.[2][3]

Experimental Workflow

Caption: General workflow for the Balz-Schiemann reaction.

Experimental Protocol

-

Materials:

-

2-Amino-4-methyl-1-(trifluoromethyl)benzene

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, ~50% in water)

-

Ice

-

Diethyl ether or other suitable solvent

-

-

Procedure:

-

Diazotization: 2-Amino-4-methyl-1-(trifluoromethyl)benzene is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Formation of Diazonium Tetrafluoroborate: A cold solution of fluoroboric acid is added to the diazonium salt solution. The resulting precipitate of this compound diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently in a flask equipped with a condenser. The decomposition is often carried out without a solvent, or in a high-boiling inert solvent. The product, this compound, distills over and is collected.

-

Purification: The collected product is purified by distillation.

-

Quantitative Data

The yield of the Balz-Schiemann reaction can vary depending on the substrate and reaction conditions.

| Reaction Transformation | Reagents and Conditions | Typical Yield (%) |

| Conversion of 2-amino-4-methyl-1-(trifluoromethyl)benzene to this compound | 1. NaNO₂, HCl, 0-5°C2. HBF₄3. Heat | 50-70 |

Conclusion

The described three-step synthesis provides a viable and scalable route to this compound. While the nitration step may produce isomeric byproducts requiring careful purification, the subsequent reduction and Balz-Schiemann reactions are generally efficient and well-established transformations. This guide offers a solid foundation for researchers and drug development professionals to synthesize this important fluorinated building block for their discovery and development programs. Further optimization of each step may be necessary to achieve the desired purity and yield for specific applications.

References

Physicochemical Properties of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a trifluoromethyl group on a benzene ring, imparts specific electronic and steric properties that can influence molecular interactions and metabolic stability. Understanding the physicochemical properties of this compound is fundamental for its application in synthesis, process development, and as a building block in the design of novel bioactive molecules.

This technical guide provides a summary of the available physicochemical data for this compound and its isomers. Due to the limited availability of experimental data for the specific target compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical properties.

Physicochemical Data

| Property | This compound | 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene (Isomer) | 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene (Isomer) |

| CAS Number | 1204296-09-2[1] | 74483-52-6 | 80245-26-7[2] |

| Molecular Formula | C₈H₆F₄[1] | C₈H₆F₄ | C₈H₆F₄ |

| Molecular Weight | 178.13 g/mol [1] | 178.13 g/mol | Not specified |

| Boiling Point | Data not available | 127.8±35.0 °C (Predicted) | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Density | Data not available | 1.241±0.06 g/cm³ (Predicted) | Data not available |

| Refractive Index | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized, standard laboratory protocols for the determination of the principal physicochemical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method utilizes a small sample size and observes the temperature at which a continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil (for Thiele tube)

Procedure:

-

A small amount (0.5-1 mL) of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with oil or a melting point apparatus.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

(This protocol is applicable if the compound is a solid at room temperature)

Principle: The melting point is the temperature at which a substance changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is tapped gently to pack the sample at the bottom.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Density

Principle: Density is the mass of a substance per unit volume. It is determined by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (±0.0001 g)

-

Water bath (for temperature control)

-

Thermometer

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20 °C) for a few minutes to allow for thermal equilibration.

-

The pycnometer is removed from the water bath, dried carefully, and weighed again.

-

The pycnometer is emptied, cleaned, and filled with distilled water. The process of thermal equilibration and weighing is repeated.

-

The density of the liquid is calculated using the formula: Density of liquid = (mass of liquid / mass of water) × density of water at the measurement temperature.

Determination of Refractive Index

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is determined using a refractometer, which measures the angle at which light is refracted as it passes from a prism of known refractive index into the liquid sample.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure (using an Abbe refractometer):

-

The prism of the refractometer is cleaned and dried carefully.

-

A few drops of the liquid sample are placed on the surface of the prism using a dropper.

-

The prism is closed and the light source is switched on.

-

Water from a constant temperature bath (e.g., 20 °C) is circulated through the refractometer.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the scale.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of a chemical compound.

Caption: Workflow for Physicochemical Property Determination.

References

Navigating the Isomeric Landscape of Fluorinated Benzene Derivatives: A Technical Guide to Substituted Methyl-Trifluoromethyl-Benzenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise substitution pattern of functional groups on an aromatic ring is critical in determining the physicochemical properties and biological activity of a molecule. This technical guide addresses the chemical identity, properties, and synthesis of fluorinated methyl-trifluoromethyl-benzene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While the specific nomenclature "2-Fluoro-4-methyl-1-(trifluoromethyl)benzene" presents ambiguity in chemical databases, this guide will focus on the well-characterized isomers: 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene and 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene .

The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes these fluorinated aromatics valuable building blocks in the design of novel pharmaceuticals and agrochemicals.[1][3] This guide aims to provide a comprehensive resource on these key isomers, including their chemical structures, physical properties, and synthetic methodologies.

Chemical Identification and Structure

The nomenclature of substituted benzenes can vary, leading to potential confusion. Below are the definitive structures and identifiers for the key isomers discussed in this guide.

Isomer 1: 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene

-

CAS Number: 74483-52-6[4]

-

Alternate CAS Number: 1204296-09-2 (for 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene, which represents the same structure)[5]

-

Molecular Formula: C₈H₆F₄[4]

-

Molecular Weight: 178.13 g/mol [4]

-

SMILES: FC1=C(C)C=C(C(F)(F)F)C=C1

Structure:

References

The Trifluoromethyl Group: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to Trifluoromethylated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into aromatic systems has become a paramount strategy in medicinal chemistry. This powerful functional group imparts unique physicochemical properties to organic molecules, significantly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, with a focus on their role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in the field.

The Impact of Trifluoromethylation on Drug Properties

The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity profoundly alter a molecule's characteristics.[1] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an extended drug half-life.[2]

Physicochemical Properties

The presence of a trifluoromethyl group significantly impacts a molecule's lipophilicity (logP) and acidity (pKa). Generally, the introduction of a CF3 group increases lipophilicity, which can enhance membrane permeability and cellular uptake. The strong electron-withdrawing effect can also increase the acidity of nearby functional groups.

| Compound | logP | pKa | Reference |

| Toluene | 2.73 | - | [3][4] |

| Trifluoromethylbenzene | 2.80 | - | [3][4] |

| Aniline | 0.90 | 4.6 | [5] |

| 4-(Trifluoromethyl)aniline | 2.43 | 3.0 | [5] |

| Phenol | 1.46 | 9.95 | [6] |

| 4-(Trifluoromethyl)phenol | 2.58 | 8.7 | [6] |

Table 1: Comparison of logP and pKa values for aromatic compounds with and without a trifluoromethyl group.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The robust C-F bonds are less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This increased stability can lead to improved bioavailability and a longer duration of action.[7][8]

| Compound Analogue | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |

| N-CH3 Compound A | 15 | 115 | [7] |

| N-CF3 Compound A | > 240 | < 4.3 | [7] |

| N-CH3 Compound B | 22 | 79 | [7] |

| N-CF3 Compound B | > 240 | < 4.3 | [7] |

Table 2: In vitro metabolic stability of N-methyl versus N-trifluoromethyl analogues in human liver microsomes (HLM).

Synthesis of Trifluoromethylated Aromatic Compounds

Several methods have been developed for the introduction of a trifluoromethyl group onto an aromatic ring. These can be broadly categorized into methods involving nucleophilic, electrophilic, and radical trifluoromethylating reagents.

Copper-Catalyzed Trifluoromethylation of Aryl Halides

A widely used method for the synthesis of trifluoromethylated arenes is the copper-catalyzed cross-coupling of aryl halides with a trifluoromethyl source.

Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Iodides [9][10]

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Potassium fluoride (KF) (2.0 mmol)

-

(Trifluoromethyl)trimethylsilane (TMSCF3) (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add CuI (38.1 mg), 1,10-phenanthroline (36.0 mg), and KF (116.2 mg).

-

Add the aryl iodide (1.0 mmol) and anhydrous DMF (5 mL).

-

Add TMSCF3 (0.30 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aromatic compound.

Applications in Drug Development: Case Studies

The unique properties conferred by the trifluoromethyl group have been exploited in the design of numerous successful drugs.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 active site.

Experimental Protocol: Synthesis of Celecoxib [11]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

In a 1000 mL four-necked flask, suspend sodium hydride (25 g) in toluene (400 mL) and stir.

-

Control the temperature at 20-25 °C and add p-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise simultaneously.

-

After the addition, maintain the temperature at 40-45 °C for 5 hours.

-

Cool the mixture to 30 °C and add 15% hydrochloric acid (120 mL) dropwise.

-

Separate the organic layer and evaporate to dryness under reduced pressure.

-

Add petroleum ether (200 mL) to the residue to crystallize the product.

Step 2: Synthesis of Celecoxib

-

React the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent to yield Celecoxib.

Signaling Pathway: Celecoxib and COX-2 Inhibition

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine, marketed as Prozac, is a widely prescribed antidepressant. The trifluoromethyl group in the para-position of the phenoxy ring is critical for its activity and selectivity.

Experimental Protocol: Synthesis of Fluoxetine Precursor [4][12]

Step 1: Reduction of 3-dimethylaminopropiophenone

-

Reduce 3-dimethylaminopropiophenone with sodium borohydride (NaBH4) to form the corresponding alcohol.

Step 2: SNAr Coupling

-

Couple the resulting alcohol with 4-chlorobenzotrifluoride in an SNAr reaction to form the N,N-dimethyl precursor to Fluoxetine.

Signaling Pathway: Fluoxetine and Serotonin Reuptake Inhibition

Trifluoromethylpyrimidines as Kinase Inhibitors

Trifluoromethylated heterocyclic compounds, such as 5-trifluoromethyl-2-aminopyrimidines, have emerged as potent inhibitors of various kinases, which are key targets in cancer therapy. For instance, dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) have shown promise in treating acute myeloid leukemia (AML).[13]

Pharmacological Activity

The introduction of a trifluoromethyl group can significantly enhance the inhibitory activity of a compound.

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Compound 30 (5-trifluoromethyl-2-aminopyrimidine derivative) | FLT3-WT | ≤ 25 | - | [13] |

| FLT3-D835Y | ≤ 25 | - | [13] | |

| CHK1 | ≤ 25 | - | [13] | |

| Sorafenib analogue (non-trifluoromethylated) | VEGFR-2 | 90 | - | [14] |

| Sorafenib (trifluoromethylated) | VEGFR-2 | 20 | - | [14] |

| TNF-alpha Inhibitor (non-trifluoromethylated) | TNF-alpha | 5000 | - | [15] |

| TNF-alpha Inhibitor with CF3 group | TNF-alpha | 1100 | - | [15] |

Table 3: Inhibitory activities of selected trifluoromethylated aromatic compounds.

Signaling Pathway: Dual Inhibition of FLT3 and CHK1

Conclusion

The trifluoromethyl group is an indispensable tool in modern drug design. Its unique electronic and steric properties offer a powerful means to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthetic methodologies for introducing this group are well-established, providing medicinal chemists with a robust toolkit for optimizing lead compounds. The successful application of trifluoromethylated aromatic compounds in a wide range of therapeutics underscores the profound impact of this "super-methyl" group on the development of effective and safe medicines. As our understanding of disease pathways deepens, the rational incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the discovery of next-generation pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways | Haematologica [haematologica.org]

- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. TNF-alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

A Technical Guide to 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

An In-depth Examination of a Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene (also known as 3-Fluoro-4-methylbenzotrifluoride), a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. Its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecular architectures, leveraging the advantageous properties conferred by fluorine and trifluoromethyl groups.

Compound Profile and Commercial Availability

This compound is a specialty chemical intermediate used in organic synthesis. The incorporation of a trifluoromethyl group (-CF3) can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a desirable moiety in drug design.[1] The fluorine atom further modulates the electronic properties of the benzene ring.

This compound is available from several commercial suppliers, facilitating its use in research and development. The following tables summarize the key quantitative data for this chemical.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Fluoro-4-methylbenzotrifluoride |

| CAS Number | 1204296-09-2 |

| Molecular Formula | C8H6F4 |

| Molecular Weight | 178.13 g/mol [2] |

| SMILES Code | FC(C1=CC=C(C)C(F)=C1)(F)F[2] |

Table 2: Supplier Specifications

| Supplier | Purity/Specification | Available Quantities |

| BLDpharm | >95.0% (GC) | Inquire for details |

| Fluorochem | 97% | 250mg, 1g, 5g |

| Manchester Organics | Inquire for details | Inquire for details |

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Typical for similar compounds |

| Boiling Point | Not explicitly available for this isomer. The related isomer, 4-Methylbenzotrifluoride (CAS 6140-17-6), has a boiling point of 129 °C.[3][4] | Inferred from related compounds |

| Density | Not explicitly available for this isomer. The related isomer, 4-Methylbenzotrifluoride (CAS 6140-17-6), has a density of 1.144 g/mL at 25 °C.[3] | Inferred from related compounds |

| Storage Conditions | Store in a cool, dry, well-ventilated area. | General recommendation for fluorinated compounds |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

A potential synthetic route could involve the trifluoromethylation of a suitably substituted fluorotoluene derivative. The key challenge lies in achieving the desired regioselectivity.

Caption: Conceptual synthetic pathway for this compound.

General Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol for a Sandmeyer-type trifluoromethylation, which would require optimization for this specific substrate.

Materials:

-

3-Fluoro-4-methylaniline

-

Sodium nitrite (NaNO2)

-

Tetrafluoroboric acid (HBF4)

-

Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF3)

-

Copper(I) salt (e.g., CuI)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Diazotization:

-

Dissolve 3-Fluoro-4-methylaniline in an aqueous solution of tetrafluoroboric acid at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Trifluoromethylation:

-

In a separate flask, prepare a solution of the trifluoromethylating agent and a copper(I) salt in an anhydrous solvent.

-

Slowly add the freshly prepared diazonium salt solution to the trifluoromethylation mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The presence of both fluoro and trifluoromethyl substituents on the aromatic ring provides a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds.

Workflow for Utilizing in Drug Discovery

The general workflow for incorporating this building block into a drug discovery program is illustrated below.

Caption: General workflow for the application of the title compound in drug discovery.

Safety and Handling

As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.[5][6][7]

Conclusion

This compound is a commercially available chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern offers synthetic chemists a valuable tool for introducing fluorine and trifluoromethyl groups into target molecules, thereby modulating their physicochemical and biological properties. This guide provides a foundational understanding of its properties, availability, and potential applications to aid researchers in their synthetic endeavors.

References

The Rising Potential of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Within this context, derivatives of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene are emerging as a promising scaffold for the development of novel therapeutic agents across a range of diseases, including cancer and infectious diseases. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the this compound core have demonstrated notable potential as anticancer agents, primarily through the inhibition of critical enzymes and signaling pathways involved in tumor growth and proliferation.

Kinase Inhibition

Aromatic trifluoromethyl ketones have been identified as effective "warheads" for the design of covalent reversible kinase inhibitors. This approach has been successfully applied to the development of potent and selective inhibitors of Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are implicated in various cancers. The trifluoromethylphenyl moiety is also a key component of potent mTOR inhibitors, a master regulator of cell growth and proliferation.

Table 1: Kinase Inhibitory Activity of Trifluoromethylphenyl Derivatives

| Compound Class | Target Kinase | Activity (IC50/EC50) | Reference |

| Aromatic Trifluoromethyl Ketones | FGFR4 | Potent and selective | |

| Aromatic Trifluoromethyl Ketones | JAK3 | Potent | |

| Benzonaphthyridinones | mTOR | 2-10 nM (cellular) |

Antiproliferative Activity

Several classes of compounds incorporating a trifluoromethylphenyl group have exhibited significant antiproliferative activity against a range of human cancer cell lines. For instance, 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives have shown potent growth inhibition, with GI50 values in the sub-micromolar range, particularly against leukemia cell lines. Similarly, thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have demonstrated cytotoxicity against melanoma, breast, and prostate cancer cell lines.

Table 2: Antiproliferative Activity of Trifluoromethyl-Substituted Heterocycles

| Compound Class | Cell Lines | Activity (GI50/IC50) | Reference |

| Quinoxaline 1,4-di-N-oxides | Leukemia, Breast, Lung, CNS | 0.15 - 1.02 µM | |

| Thiazolo[4,5-d]pyrimidines | Melanoma (C32, A375), Prostate (DU145) | 24.4 - 33.5 µM |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown promise in this area, with activity against a variety of pathogenic bacteria and fungi.

Antibacterial Activity

Trifluoromethyl-substituted salicylanilides have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA), with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. Pyrazole derivatives containing a trifluoromethylphenyl group are also potent inhibitors of Gram-positive bacteria, including MRSA, and are effective in eradicating biofilms.

Table 3: Antibacterial Activity of Trifluoromethylphenyl Derivatives

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |

| Salicylanilides | MRSA, VRSA | 0.031 - 0.062 µg/mL | |

| Pyrazoles | Gram-positive bacteria (including MRSA) | Sub-µg/mL to 3.125 µg/mL | |

| Fluorobenzoylthiosemicarbazides | S. aureus (including MRSA) | 7.82 - 31.25 µg/mL |

Antifungal Activity

Novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives have been synthesized and evaluated for their antifungal properties against pathogenic strains such as Candida albicans and Aspergillus niger.

Experimental Protocols

A summary of key experimental methodologies employed in the evaluation of these derivatives is provided below.

Kinase Inhibition Assays

-

Method: Typically involves incubating the kinase, substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. The extent of phosphorylation is then measured, often using a radiometric assay (32P-ATP) or a fluorescence-based method.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sig

A Comprehensive Technical Guide to the Thermodynamic Properties of Fluorinated Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into benzene rings has become a pivotal strategy in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated aromatic compounds highly valuable scaffolds. A thorough understanding of the thermodynamic properties of these molecules is crucial for predicting their behavior in biological systems and for optimizing synthetic routes. This in-depth technical guide provides a comprehensive overview of the thermodynamic data for a range of fluorinated benzene compounds, details the experimental protocols for their determination, and illustrates the workflow for acquiring this critical information.

Thermodynamic Data of Fluorinated Benzene Compounds

The following tables summarize key thermodynamic data for mono- to hexa-substituted fluorinated benzenes. These values are essential for calculating reaction energies, predicting equilibrium positions, and understanding the stability of these compounds. The data has been compiled from various sources, including the NIST WebBook.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Table 1: Thermodynamic Data for Monofluorinated to Trifluorinated Benzenes at 298.15 K

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |

| Fluorobenzene | C₆H₅F | -116.9 | 301.3 | 104.3 | -50.2 |

| 1,2-Difluorobenzene | C₆H₄F₂ | -319.2[19] | 322.6 | 119.5 | -252.5 |

| 1,3-Difluorobenzene | C₆H₄F₂ | -330.1 | 315.8 | 118.7 | -263.4 |

| 1,4-Difluorobenzene | C₆H₄F₂ | -328.0[11] | 315.8 | 118.7 | -261.3 |

| 1,2,3-Trifluorobenzene | C₆H₃F₃ | -516.3 | 340.2 | 134.8 | -449.6 |

| 1,2,4-Trifluorobenzene | C₆H₃F₃ | -524.7 | 338.1 | 134.0 | -458.0 |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | -537.2[20] | 321.3[20] | 133.2[20] | -470.5 |

Table 2: Thermodynamic Data for Tetrafluorinated to Hexafluorinated Benzenes at 298.15 K

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |

| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | -708.8 | 357.3 | 149.9 | -642.1 |

| 1,2,3,5-Tetrafluorobenzene | C₆H₂F₄ | -717.1 | 355.2 | 149.1 | -650.4 |

| 1,2,4,5-Tetrafluorobenzene | C₆H₂F₄ | -714.2 | 355.2 | 149.1 | -647.5 |

| Pentafluorobenzene | C₆HF₅ | -904.6[1] | 374.5 | 164.2 | -837.9 |

| Hexafluorobenzene | C₆F₆ | -958.1 | 388.7 | 179.4 | -891.4 |

Experimental Protocols for Thermodynamic Data Determination

Accurate thermodynamic data is primarily obtained through calorimetric and spectroscopic techniques. Below are detailed methodologies for two key experimental procedures.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid organic compounds. From this, the standard enthalpy of formation can be calculated. The procedure is governed by standards such as ASTM D240 and ASTM D4809.[21][22][23][24][25][26][27][28]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the liquid fluorinated benzene sample in a pre-weighed crucible.

-

For volatile samples, encapsulation in a gelatin capsule or use of a sealed sample holder is necessary to prevent evaporation.

-

-

Bomb Assembly:

-

Place the crucible with the sample in the support inside the bomb.

-

Attach a fuse wire of known length and mass between the electrodes, ensuring it is in contact with the sample.

-

Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Seal the bomb tightly.

-

-

Oxygen Filling:

-

Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.

-

Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.[19]

-

-

Calorimeter Setup:

-

Place the sealed bomb into the calorimeter bucket.

-

Accurately measure and add a known mass of water (typically 2000 g) to the bucket, ensuring the bomb is fully submerged.

-

Place the bucket inside the insulating jacket of the calorimeter.

-

Insert the thermometer and stirrer, and connect the ignition wires.

-

-

Temperature Measurement and Ignition:

-

Allow the system to equilibrate for several minutes while stirring, and record the initial temperature at regular intervals.

-

Ignite the sample by passing an electric current through the fuse wire.

-

Record the temperature at regular intervals as it rises, until a maximum temperature is reached and it begins to cool.

-

-

Data Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Determine the total heat released by multiplying the temperature rise by the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).

-

Subtract the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid).

-

Calculate the enthalpy of combustion per mole of the sample.

-

Use Hess's law and the known enthalpies of formation of CO₂, H₂O, and HF to calculate the standard enthalpy of formation of the fluorinated benzene compound.

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is widely used to determine heat capacities and enthalpies of fusion and vaporization. The procedure is guided by standards like ASTM E1269 for specific heat capacity.[22][29][30][31]

Methodology:

-

Instrument Calibration:

-

Perform temperature and enthalpy calibrations using certified reference materials (e.g., indium) to ensure the accuracy of the instrument.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid fluorinated benzene sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

-

Experimental Program for Heat Capacity:

-

Place the sample and reference pans into the DSC cell.

-

Perform a three-step experiment:

-

Run a baseline with two empty pans.

-

Run a standard material (e.g., sapphire) of known heat capacity.

-

Run the fluorinated benzene sample.

-

-

Each run consists of equilibrating at the starting temperature, ramping at a controlled rate (e.g., 10-20 °C/min) through the temperature range of interest, and holding at the final temperature.

-

-

Experimental Program for Enthalpy of Fusion:

-

Cool the sample to a temperature well below its expected melting point.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.

-

Record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.[32]

-

-

Data Analysis:

-

Heat Capacity: The specific heat capacity is calculated by comparing the heat flow signal of the sample to that of the standard material, after subtracting the baseline.[32]

-

Enthalpy of Fusion: The enthalpy of fusion is determined by integrating the area of the melting peak. The onset of the peak is taken as the melting temperature.[33][34][35]

-

Workflow for Thermodynamic Data Determination

The determination of accurate thermodynamic data is a multi-faceted process that often combines experimental measurements with computational chemistry. The following diagram illustrates a typical workflow.

This comprehensive guide provides a foundational understanding of the thermodynamic properties of fluorinated benzenes, essential for their application in drug development and materials science. The tabulated data offers a valuable resource for computational modeling and reaction planning, while the detailed experimental protocols serve as a practical guide for laboratory research.

References

- 1. Benzene, pentafluoro- [webbook.nist.gov]

- 2. 1,2,3-Trifluorobenzene [webbook.nist.gov]

- 3. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 4. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 5. Benzene, 1,4-difluoro- [webbook.nist.gov]

- 6. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 7. Benzene, fluoro- [webbook.nist.gov]

- 8. Benzene, fluoro- [webbook.nist.gov]

- 9. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 10. Benzene, pentafluoromethyl- [webbook.nist.gov]

- 11. Benzene, 1,4-difluoro- [webbook.nist.gov]

- 12. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 13. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 14. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 15. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 16. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 17. 1,2,3-Trifluorobenzene [webbook.nist.gov]

- 18. 1,2,3-Trifluorobenzene [webbook.nist.gov]

- 19. eiu.edu [eiu.edu]

- 20. WTT- Under Construction Page [wtt-pro.nist.gov]

- 21. store.astm.org [store.astm.org]

- 22. infinitalab.com [infinitalab.com]

- 23. webstore.ansi.org [webstore.ansi.org]

- 24. cdn2.hubspot.net [cdn2.hubspot.net]

- 25. Compliant with ASTM D4809, ASTM D240, ASTM D5865, ASTM E711, and ASTM D5468 Standards: Zeal Instruments Designs Oxygen Bomb Calorimeter (ATC 300A) for Precise Measurement of Combustion Heat Value [zealinstruments.com]

- 26. store.astm.org [store.astm.org]

- 27. webstore.ansi.org [webstore.ansi.org]

- 28. store.astm.org [store.astm.org]

- 29. store.astm.org [store.astm.org]

- 30. mse.ucr.edu [mse.ucr.edu]

- 31. tainstruments.com [tainstruments.com]

- 32. calnesis.com [calnesis.com]

- 33. researchgate.net [researchgate.net]

- 34. Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes [jove.com]

- 35. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilic Fluorination of Substituted Toluenes

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a pivotal strategy in modern medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Toluene and its substituted derivatives represent fundamental scaffolds in organic synthesis, making their selective fluorination a subject of intense research. This technical guide provides a comprehensive overview of the electrophilic fluorination of substituted toluenes, focusing on common reagents, regioselectivity, reaction mechanisms, and detailed experimental protocols.

Introduction to Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic fluorine source ("F+").[1][2] This method is a primary route for the direct C-H fluorination of arenes. The most widely used and commercially successful electrophilic fluorinating agents are N-F compounds, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), which offer greater stability, safety, and ease of handling compared to earlier reagents like elemental fluorine.[1][3]

The success of electrophilic fluorination hinges on the reactivity of both the aromatic substrate and the fluorinating agent. The electron-donating or electron-withdrawing nature of the substituents on the toluene ring plays a crucial role in determining the reaction rate and the regiochemical outcome.

Key Electrophilic Fluorinating Reagents

A variety of electrophilic fluorinating agents have been developed, each with distinct reactivity profiles. The two most prominent reagents for the fluorination of arenes are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly reactive, versatile, and user-friendly crystalline solid.[1][4] It is soluble in polar solvents like acetonitrile and water.[1]

-

N-Fluorobenzenesulfonimide (NFSI): This stable, crystalline solid is a milder electrophilic fluorinating agent compared to Selectfluor®.[2][3] It is soluble in a wide range of organic solvents.[3] NFSI is often employed in transition-metal-catalyzed C-H activation/fluorination reactions to achieve high regioselectivity.[5]

Reaction Mechanism and Regioselectivity

The electrophilic fluorination of substituted toluenes proceeds primarily through an electrophilic aromatic substitution (SEAr) mechanism. The mechanism is generally understood to involve the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the fluorinated product.

The regioselectivity of the reaction is governed by the directing effects of the substituents on the toluene ring. The methyl group (-CH₃) is an activating, ortho, para-directing group. This is due to its electron-donating inductive and hyperconjugative effects, which stabilize the positive charge in the sigma complex intermediate at the ortho and para positions. Consequently, electrophilic attack is favored at these positions.

The presence of other substituents on the toluene ring will further influence the regioselectivity:

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and additional alkyl groups further activate the ring and reinforce the ortho, para-directing effect.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) deactivate the ring towards electrophilic attack and are meta-directing. In the case of substituted toluenes with an EWG, the directing effects of the methyl group and the EWG will compete, often leading to a mixture of isomers. For instance, in 4-nitrotoluene, the methyl group directs ortho to itself (and meta to the nitro group), while the nitro group directs meta to itself (and ortho to the methyl group).

Quantitative Data on the Fluorination of Substituted Toluenes

The following tables summarize the available quantitative data on the electrophilic fluorination of various substituted toluenes. It is important to note that reaction conditions can significantly influence yields and regioselectivity.

Table 1: Electrophilic Fluorination of Toluene and Xylenes with Selectfluor®

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Total Yield (%) | Regioisomeric Ratio (ortho:meta:para) |

| Toluene | Selectfluor® | MeCN | 80 | - | ortho/para mixture |

| p-Xylene | Selectfluor® | MeCN | RT | 85 | 2-Fluoro-p-xylene |

| o-Xylene | Selectfluor® | MeCN | RT | - | Mixture of 3-fluoro and 4-fluoro isomers |

| m-Xylene | Selectfluor® | MeCN | RT | - | Mixture of 2-fluoro, 4-fluoro, and 5-fluoro isomers |

Table 2: Electrophilic Fluorination of Substituted Toluenes with Various Reagents

| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Total Yield (%) | Major Product(s) |

| Toluene | NFSI | - | Neat | 150 | - | ortho- and para-Fluorotoluene |

| 4-Chlorotoluene | Selectfluor® | - | MeCN | RT | - | 4-Chloro-2-fluorotoluene |

| 4-Methoxytoluene | Selectfluor® | - | MeCN | RT | High | 2-Fluoro-4-methoxytoluene |

| 4-Nitrotoluene | Selectfluor® | - | - | - | Low/No Reaction | - |

| 2,6-Dimethyltoluene | NFSI | Pd(OAc)₂ | PhCF₃ | 110 | 82 | 2-Fluoro-1,3-dimethylbenzene |

Experimental Protocols

The following are representative experimental protocols for the electrophilic fluorination of substituted toluenes.

General Procedure for Fluorination with Selectfluor®

This protocol is a general guideline for the direct fluorination of an activated toluene derivative.

Materials:

-

Substituted Toluene (e.g., p-xylene)

-

Selectfluor®

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the substituted toluene (1.0 mmol) and anhydrous acetonitrile (10 mL).

-

Stir the solution at room temperature.

-

Add Selectfluor® (1.1 mmol, 1.1 equivalents) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated product.

Palladium-Catalyzed Ortho-Fluorination with NFSI

This protocol is a representative example of a directed C-H fluorination to achieve high ortho-selectivity.

Materials:

-

Substituted Toluene with a directing group (e.g., 2-(p-tolyl)pyridine)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Trifluoroacetic acid (TFA)

-

Nitromethane (MeNO₂)

-

Acetonitrile (MeCN)

-

Schlenk tube

-

Magnetic stirrer

-

Oil bath

Procedure:

-

To a Schlenk tube, add the substituted toluene (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and NFSI (1.0 mmol, 2.0 equivalents).

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

-

Add a mixture of MeNO₂ and MeCN (e.g., 1:1, 2 mL) followed by TFA (0.5 mmol, 1.0 equivalent) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The electrophilic fluorination of substituted toluenes is a powerful tool for the synthesis of valuable fluorinated molecules for the pharmaceutical and materials science industries. The choice of the fluorinating agent and reaction conditions allows for the control of reactivity and regioselectivity. While direct fluorination with reagents like Selectfluor® generally yields ortho and para products, transition-metal catalysis with agents such as NFSI can provide highly selective access to specific isomers. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute successful electrophilic fluorination reactions on substituted toluene scaffolds. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

- 1. SelectFluor - Enamine [enamine.net]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Selectfluor™ [sigmaaldrich.com]

- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

The Trifluoromethyl Group: A Comprehensive Technical Guide to its Incorporation in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth exploration of the core mechanisms governing trifluoromethylation reactions, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to empower researchers in this critical field.

Core Mechanisms of Trifluoromethylation

Trifluoromethylation reactions can be broadly categorized into three primary mechanistic pathways: nucleophilic, electrophilic, and radical. The choice of method is dictated by the substrate's electronic nature and the desired bond formation.

Nucleophilic Trifluoromethylation

This approach involves the transfer of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic substrate, typically a carbonyl compound. The most prominent reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.

The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride ion source like tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃. This generates a pentacoordinate siliconate intermediate that fragments to release the highly reactive trifluoromethide anion. The trifluoromethide anion then attacks the electrophilic carbonyl carbon, forming a trifluoromethylated alkoxide intermediate. This intermediate is subsequently trapped by another molecule of TMSCF₃ to furnish the silylated product and regenerate the trifluoromethide anion, thus propagating a chain mechanism. An aqueous workup then provides the final trifluoromethylated alcohol.

Electrophilic Trifluoromethylation

In this pathway, a trifluoromethyl cation (CF₃⁺) equivalent is transferred to a nucleophilic substrate. Due to the high instability of a "naked" CF₃⁺ cation, this is achieved through the use of hypervalent iodine reagents, such as Togni's reagents, or sulfonium salts, like Umemoto's reagents. These reagents feature a polarized bond to the CF₃ group, rendering it susceptible to nucleophilic attack. The reaction can proceed through either a polar Sₙ2-type mechanism or a single-electron transfer (SET) pathway, depending on the reagent and reaction conditions. In the SET pathway, the reagent accepts an electron to generate a trifluoromethyl radical.

Radical Trifluoromethylation

This versatile strategy involves the generation of a trifluoromethyl radical (•CF₃), which can then participate in a variety of transformations, including addition to unsaturated systems and C-H functionalization. A common and cost-effective source for the •CF₃ radical is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, which generates the radical upon oxidation.

Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer with a suitable CF₃ source (e.g., Togni's reagent, Umemoto's reagent, or CF₃I) to generate the •CF₃ radical. This radical then reacts with the substrate, and the catalytic cycle is closed by a subsequent redox event.

Quantitative Data Summary

The following tables provide a comparative overview of the yields for various trifluoromethylation reactions on representative substrates.

Table 1: Nucleophilic Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent (TMSCF₃)

| Entry | Substrate | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | TBAF (5) | THF | 0 | 1 | 95 |

| 2 | Acetophenone | K₂CO₃ (10) | DMF | 0 to rt | 2-4 | 92 |

| 3 | Cyclohexanone | CsF (10) | THF | rt | 12 | 85 |

| 4 | 4-Nitrobenzaldehyde | TBAF (5) | THF | 0 | 1 | 98 |

| 5 | 2-Adamantanone | TBAF (cat.) | THF | rt | 24 | 75 |

Table 2: Electrophilic Trifluoromethylation with Togni's and Umemoto's Reagents

| Entry | Substrate | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | Togni's Reagent II | - | CH₂Cl₂ | rt | 1 | 90 |

| 2 | Thiophenol | Umemoto's Reagent | Pyridine | CH₂Cl₂ | 0 | 0.5 | 95 |

| 3 | β-Ketoester | Togni's Reagent II | K₂CO₃ | THF | rt | 5 | 67 |

| 4 | Aniline | Umemoto's Reagent | - | DCE | 80 | 12 | 75 (ortho) |

| 5 | Styrene | Togni's Reagent II | Cu(OTf)₂ | CH₃CN | 60 | 12 | 82 |

Table 3: Radical Trifluoromethylation of (Hetero)arenes

| Entry | Substrate | CF₃ Source | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzene | CF₃SO₂Cl | fac-Ir(ppy)₃ | DMA | rt | 12 | 78 |

| 2 | Pyridine | CF₃SO₂Na | t-BuOOH | CH₂Cl₂/H₂O | rt | 12 | 65 |

| 3 | Caffeine | CF₃SO₂Na | t-BuOOH | H₂O | rt | 3 | 90 |

| 4 | N-Boc-pyrrole | CF₃I | Ru(bpy)₃Cl₂ | CH₃CN | rt | 24 | 85 |

| 5 | Thiophene | Togni's Reagent II | fac-Ir(ppy)₃ | CH₃CN | rt | 12 | 72 |

Detailed Experimental Protocols

Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent

Materials:

-

Acetophenone (1.0 equiv)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equiv)

-

Potassium carbonate (K₂CO₃) (10 mol%)

-

Anhydrous Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of acetophenone in anhydrous DMF, add potassium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TMSCF₃ dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the formation of the TMS-protected alcohol intermediate by GC-MS or TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Stir for 30 minutes to ensure complete deprotection of the silyl ether.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-phenyl-1,1,1-trifluoropropan-2-ol.[1]

Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid with Langlois Reagent

Materials:

-

Arylboronic acid (1.0 equiv)

-

Sodium trifluoromethanesulfinate (Langlois' reagent) (2.0 equiv)

-

Copper(I) chloride (CuCl) (1.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 equiv)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a vial, add the arylboronic acid, Langlois' reagent, and CuCl.

-

Add a solvent mixture of MeOH, DCM, and H₂O (e.g., 5:5:4 ratio).

-

Add TBHP to the mixture at room temperature.

-

Stir the reaction at room temperature for the required time (typically 1-4 hours), monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The field of trifluoromethylation has undergone remarkable advancements, providing chemists with a diverse and powerful toolkit for the synthesis of fluorinated molecules. The choice between nucleophilic, electrophilic, and radical strategies is nuanced, depending on substrate compatibility, desired regioselectivity, and scalability. This guide has provided a foundational understanding of the core mechanisms, supported by practical data and protocols. As research continues to unveil more efficient and selective methods, the strategic incorporation of the trifluoromethyl group will undoubtedly continue to drive innovation in drug discovery, agrochemicals, and materials science.

References

Methodological & Application

Application Notes and Protocols: The Utility of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene has emerged as a valuable building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors for oncology. Its unique substitution pattern offers a versatile platform for creating complex and potent drug candidates.

This document provides detailed application notes and protocols on the use of this compound in the synthesis and evaluation of a potent pan-RAF inhibitor, LY3009120. This compound serves as a prime example of how this building block can be leveraged to address challenges in cancer therapy, specifically in tumors harboring BRAF or RAS mutations.

Application Example: LY3009120, a Pan-RAF Inhibitor

LY3009120 is a potent and selective pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers with BRAF and KRAS mutations.[1] The core structure of LY3009120 features a urea linkage to a 2-fluoro-4-methylphenyl moiety, which is derived from this compound. This structural element is crucial for its interaction with the RAF kinase domain.

Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in RAS or BRAF genes can lead to constitutive activation of this pathway, driving uncontrolled cell growth in many cancers.[3] LY3009120 targets the RAF kinases (ARAF, BRAF, and CRAF) within this pathway, thereby inhibiting downstream signaling and suppressing tumor growth.[4]

Quantitative Biological Data

The inhibitory activity of LY3009120 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical and Cellular IC50 Values for LY3009120

| Target/Assay | Cell Line | IC50 (nM) | Reference |

| Biochemical Assays | |||

| BRAFV600E | - | 5.8 | [1] |

| BRAFWT | - | 9.1 | [1] |

| CRAFWT | - | 15 | [1] |

| Cellular Kinase Binding (KiNativ) | A375 | ||

| ARAF | A375 | 44 | [1] |

| BRAF | A375 | 31-47 | [1] |

| CRAF | A375 | 42 | [1] |

| Cellular Proliferation (CellTiter-Glo) | |||

| A375 (BRAFV600E) | A375 | 9.2 | [5] |

| HCT116 (KRASG13D) | HCT116 | 220 | [5] |

Experimental Protocols

Synthesis of LY3009120

The synthesis of LY3009120 involves the preparation of a key aniline intermediate from this compound, followed by coupling with a pyrido[2,3-d]pyrimidine core and subsequent urea formation.

Protocol for the Synthesis of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

This protocol is a representative synthesis based on established chemical transformations and may require optimization.

Step 1: Nitration of this compound

-

To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-4-methyl-5-nitro-1-(trifluoromethyl)benzene.

Step 2: Reduction to 5-Amino-2-fluoro-4-methyl-1-(trifluoromethyl)benzene

-

Dissolve the nitro-intermediate from Step 1 in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline product.

Step 3: Coupling with 6-bromo-2-(methylamino)-7-methylpyrido[2,3-d]pyrimidine

-

Combine the aniline from Step 2, 6-bromo-2-(methylamino)-7-methylpyrido[2,3-d]pyrimidine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., DMF or dioxane).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 80-120 °C).

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the coupled amine intermediate.

Step 4: Urea Formation

-

Dissolve the coupled amine from Step 3 in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add 3,3-dimethylbutyl isocyanate and stir the reaction at room temperature until completion.

-

Concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to afford LY3009120.

Biological Assay Protocols

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP.[5]

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of LY3009120 (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-